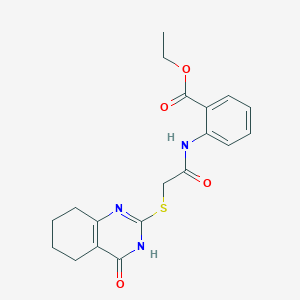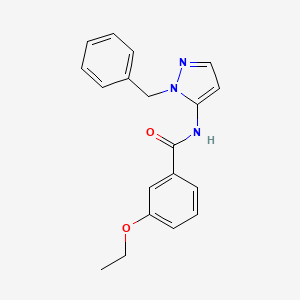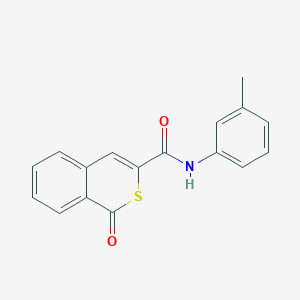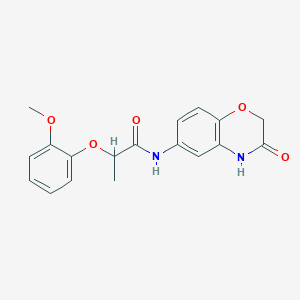![molecular formula C23H19ClN2O3S B11331731 7-chloro-9-methoxy-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11331731.png)
7-chloro-9-methoxy-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-CHLORO-9-METHOXY-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxepines This compound is characterized by its unique structure, which includes a benzoxepine core, a thiazole ring, and various substituents such as chlorine, methoxy, and carboxamide groups
準備方法
The synthesis of 7-CHLORO-9-METHOXY-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents
-
Synthesis of Benzoxepine Core: : The benzoxepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an aldehyde. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
-
Introduction of Thiazole Ring: : The thiazole ring can be introduced through a condensation reaction between a thioamide and a halogenated ketone. This reaction is usually performed in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the thiazole ring.
-
Substitution Reactions: : The introduction of substituents, such as chlorine and methoxy groups, can be achieved through electrophilic aromatic substitution reactions. These reactions typically involve the use of reagents such as chlorine gas or methanol, along with a suitable catalyst, such as aluminum chloride.
-
Formation of Carboxamide Group: : The carboxamide group can be introduced through an amidation reaction involving an appropriate amine and a carboxylic acid derivative, such as an acid chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the generated hydrochloric acid.
化学反応の分析
7-CHLORO-9-METHOXY-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can occur at the carboxamide group, converting it into an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for this purpose.
-
Substitution: : The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzoxepine core and the thiazole ring. Common reagents used in these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
科学的研究の応用
7-CHLORO-9-METHOXY-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
-
Medicine: : The compound is explored for its potential use as a pharmaceutical agent. Its unique structure and potential biological activities make it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
-
Industry: : The compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other industrial products.
作用機序
The mechanism of action of 7-CHLORO-9-METHOXY-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
-
Molecular Targets: : The compound may interact with specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels, leading to changes in cellular signaling pathways. It may also inhibit specific enzymes, such as kinases or proteases, affecting various cellular processes.
-
Pathways Involved: : The compound’s interaction with molecular targets can lead to the activation or inhibition of specific signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway. These pathways play crucial roles in regulating cell growth, differentiation, and survival.
類似化合物との比較
7-CHLORO-9-METHOXY-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness.
-
Similar Compounds: : Similar compounds include other benzoxepine derivatives, such as 7-chloro-9-methoxy-1-benzoxepine-4-carboxamide and 7-chloro-9-methoxy-1-benzoxepine-4-thiazole. These compounds share structural similarities but may differ in their substituents and overall chemical properties.
-
Uniqueness: : The unique combination of the benzoxepine core, thiazole ring, and specific substituents in 7-CHLORO-9-METHOXY-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE contributes to its distinct chemical properties and potential applications. Its unique structure allows for specific interactions with molecular targets, leading to its diverse biological activities and potential therapeutic applications.
特性
分子式 |
C23H19ClN2O3S |
|---|---|
分子量 |
438.9 g/mol |
IUPAC名 |
7-chloro-9-methoxy-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C23H19ClN2O3S/c1-14-4-3-5-15(8-14)9-19-13-25-23(30-19)26-22(27)16-6-7-29-21-17(10-16)11-18(24)12-20(21)28-2/h3-8,10-13H,9H2,1-2H3,(H,25,26,27) |
InChIキー |
JCUUJNDGLNVIQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C(=CC(=C4)Cl)OC)OC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide](/img/structure/B11331654.png)


![N-(2-chlorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11331671.png)

![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-methylbenzamide](/img/structure/B11331691.png)
![4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-cyclopentyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11331694.png)
![2-methyl-4-(2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11331710.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11331716.png)
![3-butoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11331735.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-6H,7H,8 H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione](/img/structure/B11331742.png)
![1-({1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B11331745.png)
